molecular formula C24H23N3O3 B11535817 2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol

2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol

Cat. No.: B11535817
M. Wt: 401.5 g/mol
InChI Key: FWXJJUCJLFAWQI-UHFFFAOYSA-N
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Description

2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzoxazole core, which is often associated with significant biological activity and fluorescence properties. The presence of the dimethylamino group and the ethoxyphenol moiety further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol typically involves multiple steps:

  • Formation of the Benzoxazole Core: : The initial step often involves the condensation of 4-(dimethylamino)aniline with salicylaldehyde to form the benzoxazole ring. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.

  • Introduction of the Imino Group: : The next step involves the reaction of the benzoxazole derivative with an appropriate aldehyde to introduce the imino group. This step is typically performed under mild conditions using a base such as sodium hydroxide to facilitate the condensation reaction.

  • Ethoxylation: : The final step involves the ethoxylation of the phenol group. This can be achieved by reacting the intermediate compound with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenol and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the imino group, converting it to an amine. Sodium borohydride is a typical reducing agent used for this purpose.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric and sulfuric acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents like bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent probe due to its benzoxazole core. It can be employed in various spectroscopic studies to investigate molecular interactions and dynamics.

Biology

In biological research, the compound’s fluorescence properties make it useful for imaging and tracking biological molecules. It can be conjugated to biomolecules to study cellular processes.

Medicine

Potential applications in medicine include its use as a diagnostic tool or therapeutic agent. Its ability to interact with biological targets can be harnessed for drug development and disease diagnosis.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-hydroxyphenol: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The ethoxy group in 2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol provides unique steric and electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]iminomethyl]-6-ethoxyphenol

InChI

InChI=1S/C24H23N3O3/c1-4-29-22-7-5-6-17(23(22)28)15-25-18-10-13-21-20(14-18)26-24(30-21)16-8-11-19(12-9-16)27(2)3/h5-15,28H,4H2,1-3H3

InChI Key

FWXJJUCJLFAWQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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